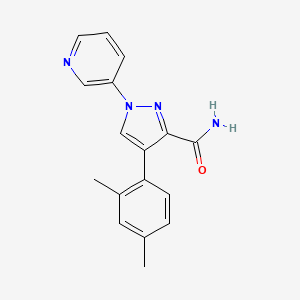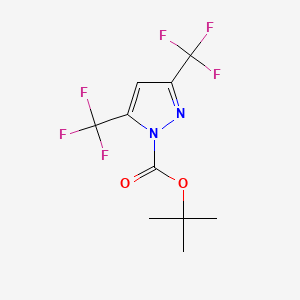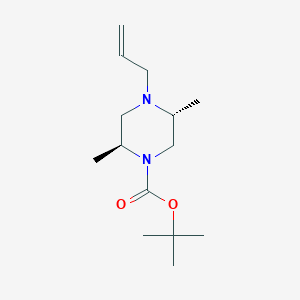
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate is an organic compound that belongs to the piperazine family This compound is characterized by the presence of a tert-butyl group, an allyl group, and two methyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and allyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate can undergo various types of chemical reactions including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group or to reduce the piperazine ring.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an alcohol, while reduction can lead to the formation of a fully saturated piperazine derivative.
Scientific Research Applications
tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (2S,5R)-4-allyl-2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,5R)-2-ethyl-5-methylpiperazine-1-carboxylate
- tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate
Uniqueness
The combination of the tert-butyl group and the allyl group makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Properties
CAS No. |
548762-67-0 |
|---|---|
Molecular Formula |
C14H26N2O2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl (2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-7-8-15-9-12(3)16(10-11(15)2)13(17)18-14(4,5)6/h7,11-12H,1,8-10H2,2-6H3/t11-,12+/m1/s1 |
InChI Key |
OJHRKOJORFQDAA-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)OC(C)(C)C)C)CC=C |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
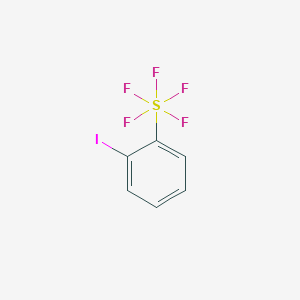
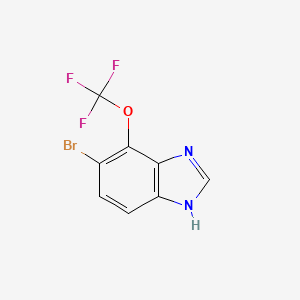
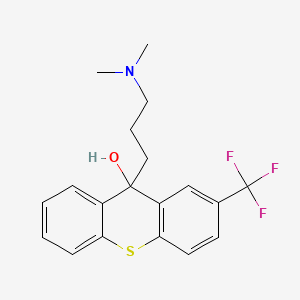

![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
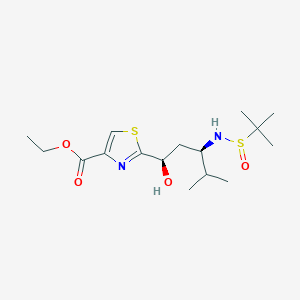
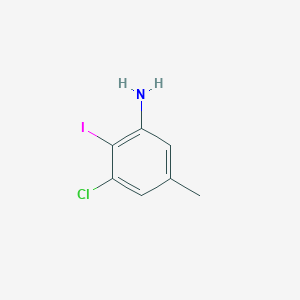
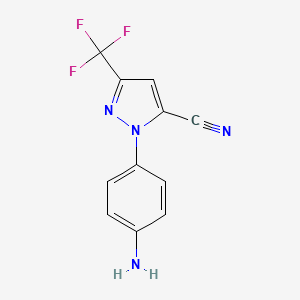
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
